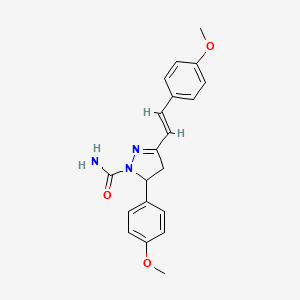

Egfr-IN-64

Description

Structure

3D Structure

Properties

Molecular Formula |

C20H21N3O3 |

|---|---|

Molecular Weight |

351.4 g/mol |

IUPAC Name |

3-(4-methoxyphenyl)-5-[(E)-2-(4-methoxyphenyl)ethenyl]-3,4-dihydropyrazole-2-carboxamide |

InChI |

InChI=1S/C20H21N3O3/c1-25-17-9-4-14(5-10-17)3-8-16-13-19(23(22-16)20(21)24)15-6-11-18(26-2)12-7-15/h3-12,19H,13H2,1-2H3,(H2,21,24)/b8-3+ |

InChI Key |

SFPKMOYGYUJLBH-FPYGCLRLSA-N |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C2=NN(C(C2)C3=CC=C(C=C3)OC)C(=O)N |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC2=NN(C(C2)C3=CC=C(C=C3)OC)C(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

Decoding EGFR Inhibition: A Technical Guide to Inhibitor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the critical aspect of Epidermal Growth Factor Receptor (EGFR) inhibition: the binding affinity of specific inhibitors. Understanding the quantitative and mechanistic details of these interactions is paramount for the development of effective and selective cancer therapeutics. This document provides a comprehensive overview of binding affinity data, detailed experimental protocols for its determination, and visual representations of the underlying biological and experimental frameworks.

Core Data Presentation: EGFR Inhibitor Binding Affinities

The binding affinity of an inhibitor to its target is a key determinant of its potency and efficacy. The following table summarizes the binding affinities of several prominent EGFR inhibitors against wild-type (WT) EGFR and various mutant forms. These mutations are clinically relevant as they can confer sensitivity or resistance to specific inhibitors. The data is presented as IC50, Ki, or Kd values, which represent the half-maximal inhibitory concentration, the inhibition constant, and the equilibrium dissociation constant, respectively. Lower values generally indicate higher affinity.

| Inhibitor | EGFR Variant | Binding Affinity | Method |

| Gefitinib | WT | IC50: 37 nM | Kinase Assay |

| L858R | IC50: 0.075 µM | Cell-based Assay | |

| T790M | - | - | |

| Erlotinib | WT | Kd: 1.97 x 10⁻⁶ M | Surface Plasmon Resonance |

| Active Conformation | Similar to inactive | Computational/Crystallography | |

| Inactive Conformation | Similar to active | Computational/Crystallography | |

| Afatinib | WT | IC50: 0.5 nM | Kinase Assay |

| L858R | IC50: 0.4 nM | Kinase Assay | |

| L858R/T790M | IC50: 10 nM | Kinase Assay | |

| Osimertinib | T790M | Potent Inhibition | EGFR-recombinant enzyme assays |

| Sensitizing Mutations (e.g., L858R, Exon 19 Del) | Potent Inhibition | EGFR-recombinant enzyme assays | |

| WT | 9-fold lower affinity than mutants | EGFR-recombinant enzyme assays | |

| Lapatinib | WT (ErbB1) | Ki: 3 nM | Biochemical Kinase Assay |

| HER2 (ErbB2) | Ki: 13 nM | Biochemical Kinase Assay | |

| EGFR-overexpressing cells (A431) | IC50: 0.16 µM | Cell-based Proliferation Assay | |

| Cetuximab | WT | Kd: 0.1 - 0.7 nM | Radioligand Binding Assay |

| WT | Kd: 87 pM | - | |

| Panitumumab | WT | Kd: 0.05 nM | - |

| WT | Kd: 5 x 10⁻¹¹ M | - | |

| S468R Mutant | Kd: 1.15 ± 0.07 nM | Surface Plasmon Resonance |

Experimental Protocols

The determination of inhibitor binding affinity relies on a variety of biophysical and biochemical techniques. Below are detailed methodologies for the key experiments cited in this guide.

Kinase Assays

Kinase assays are fundamental for measuring the inhibitory activity of compounds against EGFR. These assays typically measure the phosphorylation of a substrate by the EGFR kinase domain.

a. ADP-Glo™ Kinase Assay (Promega)

This is a luminescent kinase assay that measures the amount of ADP produced during the kinase reaction.

-

Materials:

-

EGFR Kinase Enzyme System (EGFR kinase, substrate like Poly (Glu, Tyr), reaction buffer)

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

Test inhibitor

-

ATP

-

-

Protocol:

-

Prepare a reaction mixture containing the EGFR kinase, the substrate, and the test inhibitor at various concentrations in the kinase reaction buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).

-

Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used by a luciferase to produce light.

-

Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader. The light signal is proportional to the ADP concentration and, therefore, the kinase activity.

-

Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

-

b. LanthaScreen® Kinase Assay (Thermo Fisher Scientific)

This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

Materials:

-

EGFR kinase

-

Fluorescently labeled substrate (e.g., a GFP-labeled substrate)

-

Europium-labeled antibody specific for the phosphorylated substrate

-

Test inhibitor

-

ATP

-

-

Protocol:

-

Optimize the kinase concentration to determine the apparent ATP Km.

-

Set up the kinase reaction with the optimized concentrations of EGFR kinase and ATP, along with a dilution series of the test inhibitor.

-

Add the fluorescently labeled substrate.

-

Allow the kinase reaction to proceed for a specific time (e.g., 1 hour) at room temperature.

-

Stop the reaction and detect the product by adding a solution containing a terbium or europium-labeled antibody that specifically recognizes the phosphorylated substrate.

-

After an incubation period, measure the TR-FRET signal. The signal is proportional to the amount of phosphorylated substrate.

-

Determine the IC50 value by plotting the inhibition of the FRET signal against the inhibitor concentration.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics and affinity of molecular interactions in real-time.

-

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5 chip)

-

EGFR protein

-

Test inhibitor

-

Running buffer

-

Amine coupling reagents (EDC, NHS)

-

Ethanolamine

-

-

Protocol:

-

Immobilization of EGFR:

-

Activate the carboxyl groups on the sensor chip surface using a mixture of EDC and NHS.

-

Inject the EGFR protein solution over the activated surface. The primary amine groups on the EGFR will form covalent bonds with the activated carboxyl groups.

-

Inject ethanolamine to deactivate any remaining active esters on the surface.

-

-

Binding Analysis:

-

Flow a continuous stream of running buffer over the sensor surface to establish a stable baseline.

-

Inject a series of concentrations of the test inhibitor over the immobilized EGFR surface.

-

Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of the inhibitor binding to the EGFR. This generates a sensorgram showing the association phase.

-

Switch back to the running buffer to monitor the dissociation of the inhibitor from the EGFR, which is the dissociation phase.

-

-

Data Analysis:

-

Fit the association and dissociation curves from the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

-

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

-

Materials:

-

Isothermal titration calorimeter

-

EGFR protein solution

-

Test inhibitor solution

-

Dialysis buffer

-

-

Protocol:

-

Sample Preparation:

-

Thoroughly dialyze the EGFR protein and the inhibitor against the same buffer to minimize buffer mismatch effects.

-

Degas both solutions to prevent air bubbles in the calorimeter cell and syringe.

-

-

ITC Experiment:

-

Load the EGFR protein solution into the sample cell of the calorimeter.

-

Load the inhibitor solution into the injection syringe.

-

Set the experimental temperature.

-

Perform a series of small, sequential injections of the inhibitor into the protein solution.

-

The instrument measures the heat change after each injection.

-

-

Data Analysis:

-

Integrate the heat change peaks for each injection.

-

Plot the heat change per mole of injectant against the molar ratio of inhibitor to protein.

-

Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Ka or Kd), the stoichiometry of binding (n), and the enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

-

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using Graphviz.

Caption: EGFR Signaling Pathway Overview.

Caption: Workflow for Determining Binding Affinity.

Crystal Structure of Osimertinib in Complex with Epidermal Growth Factor Receptor: A Technical Guide

Abstract

Osimertinib (TAGRISSO®) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has become a cornerstone in the treatment of non-small cell lung cancer (NSCLC) harboring activating EGFR mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation.[1] Its efficacy is rooted in its specific covalent interaction with the EGFR kinase domain, leading to the potent inhibition of downstream signaling pathways that drive tumor growth.[2] This guide provides a detailed technical overview of the crystal structure of osimertinib in complex with EGFR, presenting key quantitative data, experimental methodologies for its characterization, and a visual representation of the associated signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to Osimertinib and EGFR

The epidermal growth factor receptor is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival.[3][4] In certain cancers, particularly NSCLC, mutations in the EGFR gene lead to its constitutive activation, promoting uncontrolled cell division.[1] First and second-generation EGFR-TKIs, while initially effective, often lead to the development of resistance, most commonly through the acquisition of the T790M "gatekeeper" mutation in the EGFR kinase domain.[2]

Osimertinib was designed to overcome this resistance mechanism. It is a mono-anilino-pyrimidine compound that selectively and irreversibly targets both sensitizing EGFR mutations and the T790M resistance mutation, while showing significantly less activity against wild-type EGFR, thereby reducing off-target toxicities.[5] This selective inhibition is achieved through the formation of a covalent bond with the Cysteine 797 residue within the ATP-binding site of the EGFR kinase domain.[2]

Quantitative Data: Crystallographic and Binding Affinity

The structural basis for osimertinib's potent and selective inhibition of mutant EGFR has been elucidated through X-ray crystallography. Several crystal structures of osimertinib in complex with various EGFR mutants have been deposited in the Protein Data Bank (PDB). The following tables summarize key crystallographic data for selected structures and the inhibitory activity of osimertinib against common EGFR mutations.

| PDB ID | EGFR Mutant | Resolution (Å) | R-Value Work | R-Value Free | Publication |

| 6Z4B | T790M/V948R | 2.50 | 0.221 | 0.251 | Niggenaber J, et al. ACS Med Chem Lett. 2020. |

| 6LUD | L858R/T790M/C797S | 2.05 | 0.206 | 0.222 | Kawauchi H, et al. Mol Cancer Ther. 2020. |

| 9BY4 | Wild-Type (non-covalent) | 2.31 | 0.196 | 0.220 | To be published. |

Table 1: Summary of selected crystallographic data for Osimertinib-EGFR complexes.

| EGFR Mutation | Cell Line | IC50 (nM) | Reference |

| Exon 19 Deletion | PC9 | 8 - 17 | [3] |

| L858R/T790M | H1975 | 5 - 11 | [3] |

| Wild-Type | Calu3 | 650 | [3] |

| Wild-Type | H2073 | 461 | [3] |

Table 2: In vitro inhibitory activity of Osimertinib against various EGFR mutations.

Experimental Protocols

The determination of the crystal structure of the osimertinib-EGFR complex involves several key experimental steps, from protein expression and purification to crystallization and X-ray diffraction data collection. The following sections provide a generalized methodology based on published protocols.

Expression and Purification of EGFR Kinase Domain

The intracellular kinase domain of human EGFR (residues 696-1022) with various mutations is typically expressed using a baculovirus expression system in Spodoptera frugiperda (Sf9) insect cells.

-

Cloning and Baculovirus Generation: The cDNA encoding the EGFR kinase domain is cloned into a suitable transfer vector (e.g., pVL1393) with an N-terminal polyhistidine tag to facilitate purification. The recombinant vector is then co-transfected with linearized baculovirus DNA into Sf9 cells to generate a high-titer recombinant virus stock.

-

Protein Expression: Suspension cultures of Sf9 cells are infected with the recombinant baculovirus. Cells are typically harvested 48-72 hours post-infection by centrifugation.

-

Lysis and Affinity Chromatography: The cell pellet is resuspended in a lysis buffer containing protease inhibitors and lysed by sonication. The soluble fraction containing the His-tagged EGFR kinase domain is clarified by centrifugation and loaded onto a Ni-NTA affinity column. The column is washed extensively, and the protein is eluted using an imidazole gradient.

-

Size-Exclusion Chromatography: The eluted protein is further purified by size-exclusion chromatography to remove aggregates and other impurities, yielding a highly pure and homogenous protein sample for crystallization.

Crystallization of the Osimertinib-EGFR Complex

-

Complex Formation: The purified EGFR kinase domain is incubated with a molar excess of osimertinib for several hours to ensure complete covalent modification of Cysteine 797.

-

Crystallization Screening: The protein-inhibitor complex is concentrated and subjected to sparse matrix screening using various commercially available crystallization screens. The hanging drop vapor diffusion method is commonly employed.

-

Crystal Optimization: Initial crystal hits are optimized by systematically varying the precipitant concentration, pH, and temperature to obtain diffraction-quality crystals. For the 6LUD structure, crystals were grown in a solution containing 0.96 M Succinic Acid, 1.0 %(w/v) Polyethylene glycol monomethyl ether 2000, and 0.1 M HEPES at pH 7.7.[6] For the 6Z4B structure, the crystallization condition was 27.5 % PEG3350, 100 mM MgSO4, and 4 % ethylene glycol.[7]

X-ray Data Collection and Structure Determination

-

Data Collection: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron radiation source.

-

Data Processing: The diffraction data are processed, integrated, and scaled using software packages such as XDS or autoPROC.

-

Structure Solution and Refinement: The structure is solved by molecular replacement using a previously determined EGFR kinase domain structure as a search model. The model is then refined using software like PHENIX, with manual rebuilding in Coot to fit the electron density maps. The final model is validated for its geometric quality.

Signaling Pathways and Mechanism of Action

Osimertinib exerts its therapeutic effect by inhibiting the downstream signaling pathways that are aberrantly activated by mutant EGFR. The primary pathways affected are the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, both of which are critical for cell proliferation, survival, and differentiation.[1][2]

Caption: EGFR signaling pathways inhibited by Osimertinib.

The diagram above illustrates the canonical EGFR signaling cascade. Upon ligand binding (or due to activating mutations), EGFR dimerizes and autophosphorylates its intracellular tyrosine residues. This creates docking sites for adaptor proteins like GRB2, which in turn recruits SOS, a guanine nucleotide exchange factor that activates RAS. Activated RAS initiates the MAPK cascade (RAF-MEK-ERK), which ultimately leads to the transcription of genes involved in cell proliferation. Concurrently, activated EGFR can also recruit and activate PI3K, which triggers the AKT-mTOR pathway, a critical regulator of cell survival and growth. Osimertinib physically blocks the ATP-binding site of mutant EGFR, preventing its phosphorylation and subsequent activation of these downstream pathways, thereby leading to cell cycle arrest and apoptosis in cancer cells.

Conclusion

The crystal structures of osimertinib in complex with mutant EGFR provide a detailed molecular understanding of its potent and selective inhibitory mechanism. This structural information, coupled with quantitative binding data and detailed experimental protocols, serves as a valuable resource for the ongoing development of next-generation EGFR inhibitors aimed at overcoming emerging resistance mechanisms. The targeted inhibition of the MAPK and PI3K-AKT signaling pathways by osimertinib underscores the importance of a structure-guided approach in modern cancer drug discovery.

References

- 1. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]

- 3. Review on Epidermal Growth Factor Receptor (EGFR) Structure, Signaling Pathways, Interactions, and Recent Updates of EGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]

- 5. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Experimental treatment of pancreatic cancer with two novel histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Multi-Omics and Experimental Validation Reveal Anti-HCC Mechanisms of Tibetan Liuwei Muxiang Pill and Quercetin - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Effects of Specific EGFR Inhibitors on Downstream Signaling Pathways

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Epidermal Growth Factor Receptor (EGFR) in Oncology

The Epidermal Growth Factor Receptor (EGFR), also known as HER1 or ErbB1, is a transmembrane tyrosine kinase receptor that is a pivotal regulator of fundamental cellular processes, including proliferation, differentiation, survival, and migration.[1][2] Upon binding to its ligands, such as Epidermal Growth Factor (EGF) or Transforming Growth Factor-alpha (TGF-α), EGFR undergoes dimerization, which triggers the activation of its intracellular tyrosine kinase domain.[3][4] This activation leads to the autophosphorylation of multiple tyrosine residues within its cytoplasmic tail, creating docking sites for various adapter proteins and enzymes.[2][4]

The recruitment of these signaling molecules initiates a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK), PI3K-AKT-mTOR, and JAK/STAT pathways.[2][4] In many cancers, such as non-small cell lung cancer (NSCLC) and head and neck cancer, EGFR is frequently overexpressed or harbors activating mutations.[1][5] This aberrant signaling drives uncontrolled tumor growth, survival, and metastasis, making EGFR a prime target for cancer therapy.[5][6]

The development of small-molecule EGFR tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of EGFR-driven cancers. These inhibitors compete with ATP for the binding site within the EGFR kinase domain, thereby blocking its autophosphorylation and subsequent downstream signaling.[3][4][] This guide provides a detailed technical overview of the effects of specific EGFR TKIs on these critical downstream pathways, presents quantitative data on their inhibitory effects, outlines key experimental protocols for their study, and discusses mechanisms of therapeutic resistance.

Core EGFR Downstream Signaling Pathways

Activation of EGFR triggers a complex network of intracellular signaling cascades. The three canonical pathways that are most critical to its oncogenic function are detailed below.

RAS-RAF-MEK-ERK (MAPK) Pathway

This pathway is a central regulator of cell proliferation, differentiation, and survival. Upon EGFR activation, the adaptor protein Growth factor receptor-bound protein 2 (GRB2) is recruited to phosphorylated tyrosine residues on EGFR. GRB2, in complex with the Son of Sevenless (SOS) guanine nucleotide exchange factor, activates the small GTPase RAS. Activated RAS (RAS-GTP) then recruits and activates RAF kinases, which in turn phosphorylate and activate MEK1/2. MEK1/2 subsequently phosphorylates and activates the final effectors, ERK1/2 (also known as p44/42 MAPK). Activated ERK translocates to the nucleus to phosphorylate and regulate a multitude of transcription factors (e.g., c-Jun, c-Fos, c-Myc), ultimately promoting cell cycle progression and proliferation.[2][6]

PI3K-AKT-mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a major driver of cell growth, survival, and metabolism. Activated EGFR can recruit the p85 regulatory subunit of PI3K, leading to the activation of the p110 catalytic subunit. PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[5] PIP3 acts as a second messenger, recruiting and activating kinases such as PDK1 and AKT (also known as Protein Kinase B) at the cell membrane.[5] Activated AKT phosphorylates a wide array of substrates, including the mammalian Target of Rapamycin (mTOR) complex, which promotes protein synthesis and cell growth, and BAD and Forkhead box proteins, which inhibits apoptosis and promotes cell survival.[2][8]

JAK/STAT Pathway

The Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is also implicated in EGFR-mediated cell survival and proliferation. EGFR activation can lead to the recruitment and phosphorylation of JAK proteins, which in turn phosphorylate STAT proteins (primarily STAT1, STAT3, and STAT5). Phosphorylated STATs form dimers, translocate to the nucleus, and act as transcription factors to regulate the expression of genes involved in cell survival and proliferation.[2]

References

- 1. Quantitative Proteomics Analysis Reveals Molecular Networks Regulated by Epidermal Growth Factor Receptor Level in Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. What is the mechanism of Erlotinib Hydrochloride? [synapse.patsnap.com]

- 4. What is the mechanism of Gefitinib? [synapse.patsnap.com]

- 5. Cellular responses to EGFR inhibitors and their relevance to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SMPDB [smpdb.ca]

- 8. researchgate.net [researchgate.net]

Preclinical Pharmacokinetics of Osimertinib (AZD9291): A Technical Guide

Introduction

Osimertinib (AZD9291) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to selectively target both EGFR TKI-sensitizing mutations (EGFRm) and the T790M resistance mutation, while sparing wild-type EGFR.[1][2] Its distinct pharmacokinetic profile, including significant central nervous system (CNS) penetration, underpins its clinical efficacy in non-small cell lung cancer (NSCLC).[3][4] This guide provides an in-depth overview of the preclinical pharmacokinetics of osimertinib, detailing its absorption, distribution, metabolism, and excretion (ADME) properties, along with the experimental protocols used for their determination.

Pharmacokinetic Data Summary

The preclinical pharmacokinetic parameters of osimertinib have been characterized in multiple species, including mice, rats, and dogs.[5] These studies reveal moderate to high clearance and variable oral bioavailability that appears to be dose-dependent, potentially due to the saturation of clearance mechanisms at higher doses.[5]

Table 1: Comparative Preclinical Pharmacokinetic Parameters of Osimertinib

| Parameter | Mouse | Rat | Dog |

|---|---|---|---|

| Clearance (CL) | Moderate to High | Moderate | Medium |

| Oral Bioavailability (F%) | Low (at low doses) | Low (19%) | Good |

| Half-life (t½) | ~3 hours | - | - |

| Key Active Metabolites | AZ5104, AZ7550 | AZ5104, AZ7550 | AZ5104, AZ7550 |

Data compiled from multiple preclinical studies.[5][6][7]

Table 2: In Vitro Permeability and Efflux Ratios

| Compound | Cell Line | Efflux Ratio (ER) | Substrate Of |

|---|---|---|---|

| Osimertinib | Caco-2 | <2.0 | - |

| Osimertinib | MDCK-MDR1 | 13.4 | P-gp |

| Osimertinib | MDCK-BCRP | 5.4 | BCRP |

Data from in vitro cell-based assays.[3][8]

Detailed Experimental Protocols

1. In Vivo Pharmacokinetic Studies

-

Objective: To determine the pharmacokinetic profile (absorption, distribution, clearance, and bioavailability) of osimertinib in animal models.

-

Methodology:

-

Animal Models: Studies have utilized various mouse strains (e.g., CD-1, SCID, Nude), Sprague Dawley rats, and dogs.[5][9]

-

Dosing: For intravenous (IV) administration, osimertinib is typically dissolved in a vehicle like 30% dimethylacetamide in water.[9] For oral (PO) administration, a suspension in 1% polysorbate 80 is commonly used.[9] Doses have ranged from 1 mg/kg to over 50 mg/kg.[5][9]

-

Sample Collection: Blood samples are collected at multiple time points post-dosing via methods like tail vein sampling in mice.[9]

-

Bioanalysis: Plasma concentrations of osimertinib and its active metabolites (AZ5104 and AZ7550) are quantified using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[10]

-

Pharmacokinetic Analysis: Parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), Cmax, Tmax, and bioavailability (F%) are calculated using non-compartmental analysis.

-

2. In Vitro Metabolism Studies

-

Objective: To identify the metabolic pathways and the cytochrome P450 (CYP) enzymes responsible for osimertinib's metabolism.

-

Methodology:

-

Test Systems: Experiments are conducted using human and animal liver microsomes (HLM, MLM) and recombinant human cytochrome P450 enzymes.[6]

-

Incubation: Osimertinib is incubated with the test systems in the presence of NADPH (a necessary cofactor for CYP enzyme activity).

-

Metabolite Identification: The reaction mixture is analyzed by LC-MS/MS to identify and quantify the metabolites formed. The primary metabolic pathways identified are oxidation and dealkylation.[7][11]

-

Enzyme Phenotyping: Recombinant human CYP enzymes (e.g., CYP3A4, CYP1A1) are used to determine the specific enzymes responsible for the formation of each metabolite.[6] While CYP3A is the primary metabolizing enzyme in humans, preclinical data indicates murine Cyp2d enzymes are largely responsible for its metabolism in mice.[6][7]

-

3. Cell Permeability and Efflux Transporter Assays

-

Objective: To assess the membrane permeability of osimertinib and its potential as a substrate for efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).

-

Methodology:

-

Cell Lines: Caco-2 cells, which form a monolayer mimicking the intestinal epithelium, are used to assess passive permeability.[3] Madin-Darby canine kidney (MDCK) cells transfected to overexpress human P-gp (MDR1) or BCRP are used to assess transporter interactions.[3][8]

-

Transport Assay: Osimertinib is added to either the apical (top) or basolateral (bottom) side of the cell monolayer. The amount of compound that transports to the opposite side over time is measured.

-

Efflux Ratio Calculation: The efflux ratio (ER) is calculated as the ratio of basolateral-to-apical permeability to apical-to-basolateral permeability. An ER significantly greater than 2 suggests active efflux. Osimertinib demonstrated an efflux ratio of less than 2 in Caco-2 cells, indicating good passive permeability, but was identified as a substrate for both P-gp and BCRP in overexpressing cell lines.[3][8]

-

Visualizations: Pathways and Workflows

EGFR Signaling and Osimertinib Inhibition

Osimertinib exerts its therapeutic effect by irreversibly binding to the cysteine-797 residue within the ATP-binding site of mutant EGFR.[1][12] This action blocks downstream signaling cascades, including the PI3K/AKT and RAS/RAF/MAPK pathways, which are critical for cell proliferation and survival.[1][12][13]

Caption: EGFR signaling pathway and irreversible inhibition by Osimertinib.

Preclinical Pharmacokinetic Study Workflow

The determination of pharmacokinetic properties follows a structured workflow, from initial dose preparation to final data analysis, ensuring robust and reproducible results.

Caption: A typical workflow for an in vivo preclinical pharmacokinetic study.

Osimertinib Metabolism Pathway

In preclinical species and humans, osimertinib is metabolized into two primary active metabolites, AZ7550 and AZ5104, primarily through oxidation and dealkylation.[7][11][14]

Caption: Primary metabolic pathways of Osimertinib.

References

- 1. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Osimertinib: A Review in Previously Untreated, EGFR Mutation-Positive, Advanced NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. scispace.com [scispace.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Pharmacokinetic and dose‐finding study of osimertinib in patients with impaired renal function and low body weight - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Metabolism and pharmacokinetic study of deuterated osimertinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]

- 13. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]

- 14. researchgate.net [researchgate.net]

Technical Guide: Solubility and Stability of Gefitinib for Research Applications

Introduction

Gefitinib (Iressa®, ZD1839) is a selective and potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2] It functions by competitively binding to the adenosine triphosphate (ATP)-binding site within the catalytic domain of the receptor, thereby inhibiting EGFR autophosphorylation and blocking downstream signal transduction pathways.[1][3][4] This action disrupts the aberrant signaling that drives proliferation and survival in cancer cells where EGFR is overexpressed or mutated, making Gefitinib a critical tool in oncology research and a therapeutic agent for non-small cell lung cancer (NSCLC).[1][2][5] For researchers, a comprehensive understanding of Gefitinib's physicochemical properties, particularly its solubility and stability, is paramount for ensuring the accuracy, reproducibility, and validity of experimental results.

This technical guide provides an in-depth overview of the solubility and stability of Gefitinib, presenting quantitative data, storage recommendations, and detailed experimental protocols relevant to its handling and use in a research setting.

Section 1: Solubility Profile

Gefitinib is a lipophilic molecule, a characteristic that dictates its solubility across various solvents. It is classified as practically insoluble in aqueous media at neutral and alkaline pH, with solubility increasing under acidic conditions.[6] The compound is freely soluble in dimethyl sulfoxide (DMSO).[6][7]

For most in vitro cell-based assays, the recommended procedure involves preparing a concentrated stock solution in an organic solvent like DMSO, which can then be diluted to the final working concentration in aqueous cell culture media.[8]

Table 1: Quantitative Solubility Data for Gefitinib

| Solvent | Concentration (mg/mL) | Molar Equivalent (mM) | Notes |

| DMSO | ~89 mg/mL[9][10] | ~199.14 mM[9][10] | Fresh, anhydrous DMSO is recommended as it is hygroscopic; absorbed moisture can reduce solubility.[10] |

| DMSO | ~40 mg/mL[11] | ~89.48 mM | - |

| DMSO | ~20 mg/mL[8][12] | ~44.74 mM | - |

| DMF | ~20 mg/mL[8][12] | ~44.74 mM | - |

| Ethanol | ~4 mg/mL[11][13] | ~8.95 mM | - |

| Ethanol | ~0.3 mg/mL[8][12] | ~0.67 mM | - |

| Methanol | 20 mg/mL[13] | 44.74 mM | - |

| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL[8][12] | ~1.12 mM | Recommended for preparing aqueous solutions from a DMSO stock.[8][12] |

| Water | Insoluble (<1 mg/mL)[9][13] | - | Solubility is pH-dependent and increases at pH < 4.[1] |

| Peceol | 45.4 mg/mL[14] | ~101.59 mM | Oil used in lipid-based formulations.[14] |

| Labrasol ALF | 33.6 mg/mL[14] | ~75.18 mM | Surfactant used in lipid-based formulations.[14] |

| Transcutol P | 76 mg/mL[14] | ~170.06 mM | Co-surfactant used in lipid-based formulations.[14] |

Molecular Weight of Gefitinib: 446.9 g/mol [8]

Section 2: Stability and Storage

Proper storage of Gefitinib is crucial to maintain its chemical integrity and biological activity. Degradation can occur under various stress conditions, including exposure to harsh pH, oxidation, and light.

Table 2: Stability Data and Storage Recommendations for Gefitinib

| Form | Storage Temperature | Duration | Notes |

| Crystalline Solid | -20°C[8][12] | ≥ 4 years[8] | Store in a dry, dark place. The container should be tightly sealed.[15] |

| Crystalline Solid | Room Temperature (15-30°C)[16] | See Expiration | Should be kept in original packaging.[16] |

| Solution in DMSO/Ethanol | -20°C[11] | Up to 1 month[11] | Aliquot stock solutions to avoid repeated freeze-thaw cycles.[10] |

| Solution in DMSO/Ethanol | -80°C[10] | Up to 1 year[10] | For long-term storage of stock solutions.[10] |

| Aqueous Solution (e.g., in PBS) | 4°C | Not recommended for > 1 day[8][12] | Gefitinib is prone to precipitation and degradation in aqueous buffers over time.[8][12] |

Forced Degradation Studies: Forced degradation studies show that Gefitinib is susceptible to degradation under acidic, alkaline, and oxidative conditions.[17] One study indicated that after exposure to oxidative stress (H₂O₂), approximately 47.8% of the compound degraded.[5] It is relatively stable under thermal stress.[5] These findings underscore the importance of protecting Gefitinib solutions from harsh chemical environments.

Section 3: Signaling Pathway Context

Gefitinib exerts its therapeutic effect by inhibiting the EGFR signaling cascade. EGFR is a transmembrane receptor that, upon binding to ligands like Epidermal Growth Factor (EGF), dimerizes and autophosphorylates its intracellular tyrosine kinase domain. This phosphorylation event initiates multiple downstream pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which promote cell proliferation, survival, and angiogenesis.[1][3][18] Gefitinib blocks the initial autophosphorylation step, thereby shutting down these downstream signals.[1][3]

Caption: Simplified EGFR signaling pathway and Gefitinib's mechanism of action.

Section 4: Experimental Protocols

The following sections detail generalized protocols for determining the solubility and stability of Gefitinib in a laboratory setting.

Protocol 1: Determination of Equilibrium (Thermodynamic) Solubility

This protocol uses the shake-flask method, which is considered the gold standard for determining equilibrium solubility.[19][20] The goal is to create a saturated solution where the concentration of dissolved Gefitinib is in equilibrium with the undissolved solid phase.

Caption: General workflow for equilibrium solubility assessment.

Detailed Methodology:

-

Preparation: Add an excess amount of solid Gefitinib to a series of vials containing buffers at different pH values (e.g., pH 1.2, 4.5, 6.8).[20] The amount should be sufficient to ensure undissolved solid remains at equilibrium.

-

Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for a predetermined period (e.g., 48-72 hours) to reach equilibrium.[20] Time to equilibrium should be established in preliminary experiments.[20]

-

Phase Separation: After agitation, allow the samples to stand to let solids settle. To ensure complete removal of undissolved material, centrifuge the samples at high speed (e.g., >10,000 x g). Carefully collect the supernatant, optionally filtering it through a 0.22 µm PVDF or PTFE syringe filter.

-

Analysis: Quantify the concentration of Gefitinib in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection (λmax ≈ 332 nm).[8][21]

-

Calculation: Determine the concentration by comparing the analytical response to a standard curve prepared from known concentrations of Gefitinib.

Protocol 2: Assessment of Solution Stability by HPLC

This protocol describes a typical stability-indicating HPLC method to assess the degradation of Gefitinib in solution over time and under stress conditions.

Caption: Workflow for a solution stability and forced degradation study.

Detailed Methodology:

-

Chromatographic System: Use a reverse-phase HPLC system with a C18 column.[17][21]

-

Mobile Phase: A common mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate or ammonium acetate buffer, pH 3.6) and an organic solvent like acetonitrile in a 55:45 v/v ratio.[17][21]

-

Detection: Set the UV detector to a wavelength where Gefitinib has strong absorbance, such as 248 nm or 332 nm.[21]

-

Sample Preparation:

-

Analysis:

-

Inject a sample immediately after preparation to establish the T=0 baseline.

-

Store the remaining solutions under the desired conditions (e.g., 37°C, protected from light).

-

At subsequent time points (e.g., 2, 4, 8, 24 hours), inject aliquots into the HPLC system.

-

-

Data Interpretation: Calculate the percentage of Gefitinib remaining at each time point by comparing its peak area to the T=0 peak area. The appearance of new peaks in the chromatogram indicates the formation of degradation products. The method is considered "stability-indicating" if the degradation peaks are well-resolved from the parent Gefitinib peak.[21]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]

- 3. What is the mechanism of Gefitinib? [synapse.patsnap.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Gefitinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. selleckchem.com [selleckchem.com]

- 10. selleckchem.com [selleckchem.com]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 13. Gefitinib | CAS 184475-35-2 | EGFR Kinase inhibitor [stressmarq.com]

- 14. bhu.ac.in [bhu.ac.in]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

- 16. pdf.hres.ca [pdf.hres.ca]

- 17. scitechnol.com [scitechnol.com]

- 18. m.youtube.com [m.youtube.com]

- 19. researchgate.net [researchgate.net]

- 20. who.int [who.int]

- 21. ijpcbs.com [ijpcbs.com]

An In-depth Technical Guide on Osimertinib for Targeting EGFR-Mutant Cancers

Introduction

Osimertinib (AZD9291), marketed as Tagrisso®, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has become a cornerstone in the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations.[1][2] Developed by AstraZeneca, this oral, irreversible inhibitor was engineered to selectively target both EGFR TKI-sensitizing mutations and the T790M resistance mutation, which commonly arises after treatment with first- or second-generation EGFR TKIs.[1][3] A key advantage of osimertinib is its relative sparing of wild-type (WT) EGFR, which is thought to contribute to a more favorable toxicity profile compared to earlier-generation inhibitors.[1][2]

Mechanism of Action

Osimertinib is a mono-anilino-pyrimidine compound that functions as an irreversible inhibitor of the EGFR kinase.[1] It forms a covalent bond with the cysteine-797 residue within the ATP-binding site of the EGFR kinase domain.[1][3] This irreversible binding effectively blocks the kinase activity, thereby inhibiting downstream signaling pathways crucial for tumor cell proliferation and survival.[3]

The primary targets of osimertinib are EGFR proteins with:

-

Sensitizing mutations: Such as deletions in exon 19 (e.g., E746_A750del) and the L858R point mutation in exon 21.[4][5]

-

The T790M resistance mutation: This mutation in exon 20 is the most common mechanism of acquired resistance to first- and second-generation EGFR TKIs.[1][6]

Osimertinib demonstrates significantly higher potency against mutant forms of EGFR compared to the wild-type receptor, which is a key factor in its clinical efficacy and tolerability.[2]

Data Presentation

The efficacy of osimertinib has been demonstrated in numerous preclinical and clinical studies. The following tables summarize key quantitative data.

Table 1: In Vitro Potency of Osimertinib (IC50 Values)

| Cell Line | EGFR Mutation Status | Osimertinib IC50 (nM) | Reference |

| PC-9 | Exon 19 deletion | 7 - 23 | [7][8] |

| H3255 | L858R | 12 | [8] |

| H1975 | L858R/T790M | 5 - 15 | [1][8] |

| PC-9ER | Exon 19 deletion/T790M | 13 | [8] |

| LoVo | Wild-Type EGFR | 493.8 | [9] |

Table 2: Clinical Efficacy of Osimertinib in Major Phase III Trials

| Trial | Treatment Arm | Patient Population | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) | Reference |

| FLAURA | Osimertinib | 1st-line, EGFR-mutant (Ex19del/L858R) | 18.9 months | 77% | [10][11] |

| Gefitinib or Erlotinib | 1st-line, EGFR-mutant (Ex19del/L858R) | 10.2 months | 69% | [10][11] | |

| AURA3 | Osimertinib | 2nd-line, T790M-positive | 10.1 months | 71% | [10] |

| Platinum-Pemetrexed | 2nd-line, T790M-positive | 4.4 months | 31% | [10] |

Signaling Pathways

EGFR is a receptor tyrosine kinase that, upon activation, triggers multiple downstream signaling cascades critical for cell growth and survival.[] The two major pathways are the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway.[][13] Osimertinib's inhibition of mutant EGFR effectively dampens these pro-survival signals.

Experimental Protocols

1. In Vitro Cell Proliferation Assay (MTT Assay)

This assay is used to assess the cytotoxic effect of osimertinib on cancer cell lines.

-

Cell Seeding: Cancer cells (e.g., H1975, PC-9) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated overnight.

-

Drug Treatment: Cells are treated with serially diluted concentrations of osimertinib for 72 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow for the formation of formazan crystals.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The IC50 value, the concentration of drug that inhibits cell growth by 50%, is calculated from the dose-response curve.

2. In Vivo Tumor Xenograft Model

This model evaluates the anti-tumor efficacy of osimertinib in a living organism.

-

Cell Implantation: Human NSCLC cells (e.g., H1975) are subcutaneously injected into immunodeficient mice (e.g., nude mice).[14][15]

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment Administration: Mice are randomized into treatment and control groups. Osimertinib is typically administered orally, once daily.[1]

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or after a specific treatment duration.

-

Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group.

Resistance Mechanisms

Despite the significant efficacy of osimertinib, acquired resistance can develop. Mechanisms of resistance are heterogeneous and can be broadly categorized as:

-

EGFR-dependent: The most notable is the acquisition of a C797S mutation in the EGFR gene, which prevents the covalent binding of osimertinib.[1]

-

EGFR-independent: These mechanisms involve the activation of bypass signaling pathways, such as MET amplification, HER2 amplification, or transformations to other cancer types like small cell lung cancer.[15]

Osimertinib is a highly effective, third-generation EGFR TKI that has transformed the treatment landscape for patients with EGFR-mutant NSCLC, particularly those with the T790M resistance mutation.[3][16] Its high selectivity for mutant EGFR provides a significant clinical benefit, improving progression-free survival while maintaining a manageable safety profile.[10][17] Ongoing research continues to explore its role in various clinical settings and to understand and overcome the mechanisms of acquired resistance.

References

- 1. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]

- 4. Mechanism of Action – TAGRISSO® (osimertinib) [tagrissohcp.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Characterization of the efficacies of osimertinib and nazartinib against cells expressing clinically relevant epidermal growth factor receptor mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. Osimertinib, the winner, but cannot yet take it all - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Efficacy of TAGRISSO® (osimertinib) in Metastatic EGFRm NSCLC [tagrissohcp.com]

- 13. Crosstalk Between MAPK/ERK and PI3K/AKT Signal Pathways During Brain Ischemia/Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In vivo imaging xenograft models for the evaluation of anti-brain tumor efficacy of targeted drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Characterization of in vivo resistance to osimertinib and JNJ-61186372, an EGFR/Met bi-specific antibody, reveals unique and consensus mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 16. onclive.com [onclive.com]

- 17. targetedonc.com [targetedonc.com]

Methodological & Application

Application Notes and Protocols: Dissolution and Storage of Osimertinib for Preclinical Research

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document is intended for research purposes only. "Osimertinib" is used as a representative example of a specific Epidermal Growth Factor Receptor (EGFR) inhibitor. Researchers should always consult the manufacturer-specific data sheet for their particular compound for the most accurate information.

Introduction

Osimertinib (AZD9291) is an oral, third-generation, irreversible EGFR tyrosine kinase inhibitor (TKI)[1][2][3]. It is designed to selectively inhibit both EGFR-TKI sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, which often develops after treatment with first- or second-generation EGFR TKIs[1][4]. In contrast to earlier generations, Osimertinib spares wild-type EGFR, which may lead to reduced toxicity[1]. Its mechanism involves covalent binding to the cysteine-797 residue in the ATP-binding site of the EGFR kinase, leading to prolonged inhibition of downstream signaling pathways crucial for tumor growth and survival[4][5][6].

These application notes provide detailed protocols for the proper dissolution, storage, and experimental use of Osimertinib, ensuring data integrity and reproducibility in a research setting.

Data Presentation: Solubility and Storage

Proper handling and storage are critical for maintaining the stability and activity of Osimertinib. The following tables summarize key quantitative data for solubility and recommended storage conditions.

Table 1: Osimertinib Solubility

| Solvent | Concentration | Conditions | Source(s) |

| DMSO | up to 100 mg/mL (200.16 mM) | May require sonication or warming. | [7][8] |

| Ethanol | 33 mg/mL (66.05 mM) | Requires warming to 50°C. | [8] |

| Water | Insoluble / Very Slightly Soluble | pH-dependent; reported values include 0.0224 mg/mL and ~0.924 mg/mL. | [1][2][9] |

| Water (37°C) | 3.1 mg/mL | --- | [10] |

| Simulated Gastric Fluid (pH 1.2) | 2.136 mg/mL | Maximum solubility observed in physiological buffers. | [9] |

Note: Solubility can vary slightly between batches. It is recommended to perform in-house solubility tests.[2]

Table 2: Recommended Storage Conditions for Stock Solutions

| Solution Type | Solvent | Storage Temperature | Maximum Duration | Recommendations | Source(s) |

| Powder | N/A | Room Temperature | Per Manufacturer | Shipped at room temperature without cooling measures. | [2] |

| Stock Solution | DMSO | -20°C | 1 year | Store in sealed vials, protected from moisture. | [11] |

| Stock Solution | DMSO | -80°C | 2 years | Preferred for long-term storage. | [4][11] |

| Working Solutions | Aqueous Buffer / Media | -80°C | Use Freshly Prepared | Prepare fresh from stock for each experiment to ensure stability. | [5] |

Key Recommendation: To prevent degradation from repeated freeze-thaw cycles, stock solutions should be aliquoted into single-use volumes before storage[11].

Experimental Protocols

Protocol 1: Preparation of High-Concentration Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of Osimertinib (Molecular Weight: 499.61 g/mol for free base; 595.71 g/mol for mesylate salt. Note: Always use the MW from your product's data sheet for calculations).

Materials:

-

Osimertinib powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or cryovials

-

Calibrated pipette and sterile tips

-

Vortex mixer

-

Sonicator (optional, but recommended)

Procedure:

-

Calculation: To prepare 1 mL of a 10 mM solution using Osimertinib mesylate (MW: 595.71), weigh out 5.96 mg of the powder.

-

Weighing: Carefully weigh the calculated amount of Osimertinib powder in a sterile microcentrifuge tube.

-

Dissolution: Add the appropriate volume of DMSO (e.g., 1 mL for the calculation above).

-

Mixing: Vortex the solution thoroughly for 2-3 minutes. If insolubility is observed, use an ultrasonic water bath to facilitate dissolution[7].

-

Sterilization (Optional): If required for sterile cell culture applications, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.

-

Aliquoting and Storage: Dispense the stock solution into single-use, sterile cryovials. Store immediately at -80°C for long-term stability[4][11].

Protocol 2: In Vitro Cell Viability Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of Osimertinib in cancer cell lines using a Cell Counting Kit-8 (CCK-8) or similar viability assay.

Materials:

-

Cancer cell lines (e.g., NCI-H1975 for T790M mutation)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)[12]

-

96-well cell culture plates

-

Osimertinib stock solution (10 mM in DMSO)

-

CCK-8 or MTT reagent

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight[2].

-

Preparation of Working Solutions: Prepare a series of serial dilutions of Osimertinib in complete culture medium from the DMSO stock solution. A typical concentration range is 0.001 µM to 1 µM[2]. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (typically ≤0.1%).

-

Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Osimertinib or vehicle control (medium with DMSO).

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator[2][12].

-

Viability Measurement: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours. Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results on a dose-response curve to determine the IC50 value.

Protocol 3: Western Blot Analysis of EGFR Pathway Inhibition

This protocol is used to assess how Osimertinib affects the phosphorylation of EGFR and its downstream targets like AKT and ERK.

Materials:

-

Cancer cell lines

-

Osimertinib stock solution

-

Cold PBS

-

Lysis buffer (e.g., SDS lysis buffer or RIPA buffer with protease/phosphatase inhibitors)[13]

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBS-T)[13]

-

Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

Procedure:

-

Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with various concentrations of Osimertinib (e.g., 10, 50, 100 nM) for a specified time, such as 2 to 24 hours[3][14].

-

Cell Lysis: Wash cells with ice-cold PBS and add lysis buffer[13]. Scrape the cells, collect the lysate, and incubate on ice.

-

Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay[13].

-

SDS-PAGE: Denature protein samples by boiling with Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

-

Membrane Transfer: Transfer the separated proteins from the gel to a PVDF membrane[13].

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBS-T. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

Signaling Pathway Visualization

Osimertinib exerts its therapeutic effect by inhibiting EGFR-mediated signaling pathways that drive cell proliferation and survival.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. selleckchem.com [selleckchem.com]

- 3. selleckchem.com [selleckchem.com]

- 4. A Validated Assay to Quantify Osimertinib and Its Metabolites, AZ5104 and AZ7550, from Microsampled Dried Blood Spots and Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Instability Mechanism of Osimertinib in Plasma and a Solving Strategy in the Pharmacokinetics Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. selleck.co.jp [selleck.co.jp]

- 9. oaji.net [oaji.net]

- 10. tga.gov.au [tga.gov.au]

- 11. medchemexpress.com [medchemexpress.com]

- 12. researchgate.net [researchgate.net]

- 13. Antibodies and western blotting [bio-protocol.org]

- 14. Intrinsic Resistance to Osimertinib in EGFR Mutated NSCLC Cell Lines Induced by Alteration in Cell-Cycle Regulators - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Recommended Concentrations of Specific EGFR Inhibitors for Western Blot Analysis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing specific Epidermal Growth Factor Receptor (EGFR) inhibitors in Western blot analysis. The information herein is intended to guide researchers in determining appropriate experimental conditions to assess the efficacy and mechanism of action of these targeted therapies.

Introduction

Western blotting is a fundamental technique used to detect and quantify specific proteins in a sample. When studying the effects of EGFR inhibitors, this method is crucial for evaluating the modulation of EGFR phosphorylation and downstream signaling pathways. The concentration of the inhibitor used is a critical parameter that can significantly influence the experimental outcome. This document summarizes the recommended concentrations for several commonly used EGFR inhibitors and provides a generalized protocol for their application in Western blot analysis.

Recommended Inhibitor Concentrations for Western Blot

The optimal concentration of an EGFR inhibitor can vary depending on the cell line, treatment duration, and the specific research question. The following table summarizes recommended concentration ranges for several inhibitors based on manufacturer guidelines and published literature. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

| Inhibitor | Type | Recommended Concentration Range (in vitro) | Typical Pre-treatment Time | Notes |

| Gefitinib | Tyrosine Kinase Inhibitor | 0.1 - 10 µM[1] | 0.5 - 2 hours[1] | Can be used alone for up to 24 hours. A concentration of 5-10 µM has been shown to inhibit EGFR, AKT, and ERK phosphorylation.[2] |

| Erlotinib | Tyrosine Kinase Inhibitor | 0.1 - 10 µM[3] | 0.5 - 2 hours[3] | In some glioblastoma cell lines, concentrations around 13-16 µM have been used for longer-term (144h) treatments.[4] |

| Afatinib | Irreversible Tyrosine Kinase Inhibitor | 0.5 - 5 µM | 6 months (for generating resistant clones)[5] | For shorter-term pathway analysis, lower concentrations and shorter incubation times should be tested. |

| Osimertinib | Irreversible Tyrosine Kinase Inhibitor | 20 - 200 nM[6] | 14 days (for colony formation assays)[6] | Effective inhibition of EGFR phosphorylation is observed at these concentrations.[6] |

| Cetuximab | Monoclonal Antibody | 10 - 100 µg/mL[7] | 3 - 12 hours[7] | A concentration of 100 µg/mL has been shown to inhibit EGFR and Akt phosphorylation.[7] |

Experimental Protocols

This section outlines a general protocol for treating cells with EGFR inhibitors and subsequent preparation of cell lysates for Western blot analysis.

I. Cell Culture and Treatment with EGFR Inhibitors

-

Cell Seeding: Plate cells at an appropriate density in a multi-well plate or flask to ensure they reach 70-80% confluency at the time of treatment.

-

Inhibitor Preparation: Prepare a stock solution of the EGFR inhibitor in a suitable solvent, such as DMSO.[1][3] Further dilute the inhibitor to the desired final concentration in cell culture medium.

-

Cell Treatment:

-

For experiments involving growth factor stimulation (e.g., EGF), it is common to serum-starve the cells for several hours to overnight before treatment.

-

Pre-treat the cells with the EGFR inhibitor for the desired amount of time (refer to the table above).

-

If applicable, stimulate the cells with a growth factor like EGF (e.g., 100 ng/mL for 5-15 minutes) to induce EGFR phosphorylation.[1][8]

-

Include appropriate controls, such as untreated cells and vehicle-treated (e.g., DMSO) cells.

-

II. Preparation of Cell Lysates

-

Cell Lysis:

-

After treatment, place the culture dish on ice and wash the cells once with ice-cold phosphate-buffered saline (PBS).

-

Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

-

Lysate Clarification:

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the cell debris.

-

-

Protein Quantification:

-

Transfer the supernatant (clarified lysate) to a new tube.

-

Determine the protein concentration of the lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

-

III. Western Blot Analysis

-

Sample Preparation: Mix an equal amount of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.

-

Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel (e.g., 8-12% acrylamide). Run the gel according to the manufacturer's instructions to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., phospho-EGFR, total EGFR, phospho-Akt, total Akt, β-actin) overnight at 4°C with gentle agitation. Dilute the antibody in blocking buffer according to the manufacturer's recommendations.

-

Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific to the primary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step as described above.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH) to compare protein levels between samples.

Visualizations

EGFR Signaling Pathway

Caption: EGFR signaling pathway and points of inhibition.

Western Blot Experimental Workflow

Caption: General workflow for Western blot analysis.

References

- 1. Gefitinib | Cell Signaling Technology [cellsignal.com]

- 2. Gefitinib sensitization of cisplatin-resistant wild-type EGFR non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Erlotinib | COVID-19 Research | Cell Signaling Technology [cellsignal.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Intrinsic Resistance to Osimertinib in EGFR Mutated NSCLC Cell Lines Induced by Alteration in Cell-Cycle Regulators - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-EGFR monoclonal antibody Cetuximab displays potential anti-cancer activities in feline oral squamous cell carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols: Preclinical Evaluation of Osimertinib in Combination with Chemotherapy

Introduction

Osimertinib (Tagrisso™) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to selectively target both EGFR TKI-sensitizing mutations (Exon 19 deletions, L858R) and the T790M resistance mutation, while sparing wild-type EGFR.[1] It is a standard-of-care treatment for patients with EGFR-mutated non-small cell lung cancer (NSCLC).[2] However, acquired resistance to osimertinib eventually develops, limiting its long-term efficacy.[1]

Combining osimertinib with cytotoxic chemotherapy, such as platinum-based agents (cisplatin, carboplatin) and pemetrexed, is a key strategy being investigated to enhance anti-tumor activity and delay the onset of resistance.[2][3] Preclinical and clinical studies have demonstrated that this combination can lead to superior outcomes compared to osimertinib monotherapy.[4][5]

These application notes provide a comprehensive overview and detailed protocols for the preclinical experimental design to evaluate the efficacy and mechanism of action of osimertinib in combination with chemotherapy in EGFR-mutated NSCLC models.

Key Concepts: Evaluating Drug Combination Effects

When combining therapeutic agents, the resulting effect can be synergistic, additive, or antagonistic. It is crucial to quantify these interactions to identify promising combinations.

-

Synergism : The combined effect of the drugs is greater than the sum of their individual effects.

-

Additivity : The combined effect is equal to the sum of the individual effects.

-

Antagonism : The combined effect is less than the sum of their individual effects.

The Combination Index (CI) , based on the Chou-Talalay method, is a widely accepted quantitative measure for drug interactions.[6]

-

CI < 1 : Indicates synergism.

-

CI = 1 : Indicates an additive effect.

-

CI > 1 : Indicates antagonism.

Visualizations: Workflows and Signaling Pathways

A logical experimental workflow is critical for systematically evaluating a drug combination. The process typically begins with in vitro assays to establish synergy and basic mechanisms, followed by in vivo studies to confirm efficacy in a more complex biological system.

Caption: Preclinical experimental workflow for combination therapy evaluation.

The EGFR signaling pathway is a complex network that regulates cell proliferation, survival, and differentiation.[7][8] Osimertinib directly inhibits the tyrosine kinase activity of mutant EGFR, while chemotherapy agents like cisplatin induce DNA damage, leading to apoptosis.

References

- 1. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Third generation EGFR inhibitor osimertinib combined with pemetrexed or cisplatin exerts long-lasting anti-tumor effect in EGFR-mutated pre-clinical models of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Third generation EGFR inhibitor osimertinib combined with pemetrexed or cisplatin exerts long-lasting anti-tumor effect in EGFR-mutated pre-clinical models of NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. onclive.com [onclive.com]

- 6. Evaluation of synergism in drug combinations and reference models for future orientations in oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. creative-diagnostics.com [creative-diagnostics.com]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting EGFR Inhibitor Inactivity

Welcome to the technical support center for our specific Epidermal Growth Factor Receptor (EGFR) inhibitors. This resource is designed to help you troubleshoot experiments where your specific EGFR inhibitor is not showing the expected activity in your cell-based assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address common issues encountered by researchers and provide step-by-step guidance to identify and solve the problem.

FAQ 1: Why is my specific EGFR inhibitor not reducing cell viability or proliferation?

Possible Cause 1: Inappropriate Cell Line

-

Question: Is your cell line known to be sensitive to this class of EGFR inhibitor?

-

Troubleshooting:

-

Verify EGFR Status: Confirm that your cell line expresses the specific EGFR mutation (e.g., Exon 19 deletion, L858R) that the inhibitor is designed to target. Cell lines with wild-type (WT) EGFR or known resistance mutations (e.g., T790M for first-generation inhibitors) will likely be insensitive.[1][2][3]

-

Check for Primary Resistance: Some cell lines possess inherent resistance mechanisms even with a sensitizing EGFR mutation. For example, the H1650 cell line has an EGFR deletion but is resistant due to PTEN loss.[1]

-

Consult Literature: Review publications to see if your cell line has been previously characterized for its response to similar EGFR inhibitors.

-

Possible Cause 2: Sub-optimal Experimental Conditions

-

Question: Are the inhibitor concentration and treatment duration appropriate?

-

Troubleshooting:

-

Perform a Dose-Response Curve: Test a wide range of inhibitor concentrations (e.g., from 1 nM to 10 µM) to determine the IC50 value.[2][4] Your initial concentration may be too low.

-

Extend Treatment Duration: The effect on cell viability may take time to manifest. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to find the optimal endpoint.

-

Confirm Compound Integrity: Ensure the inhibitor is properly stored and has not degraded. If possible, verify its activity in a well-characterized sensitive cell line (e.g., PC-9, HCC827) as a positive control.

-

Possible Cause 3: Acquired or Intrinsic Resistance Mechanisms

-

Question: Could the cells have developed resistance or have pre-existing mechanisms that bypass EGFR signaling?

-

Troubleshooting:

-

Check for "Bypass" Pathway Activation: The cells may be using other signaling pathways to survive. Common bypass mechanisms include the activation of MET, HER2, or AXL receptor tyrosine kinases.[4][5][6]

-

Analyze Downstream Pathways: Investigate the activation status of key downstream signaling nodes like PI3K/AKT and RAS/MEK/ERK.[5][7] Constitutive activation of these pathways (e.g., through KRAS or PIK3CA mutations) can render the cells independent of EGFR signaling.[6][8]

-

FAQ 2: Western blot analysis shows no decrease in phosphorylated EGFR (p-EGFR) after treatment. What's wrong?

Possible Cause 1: Incorrect Timing or Dosing

-

Question: Was the experiment timed correctly to observe the inhibition of EGFR phosphorylation?

-

Troubleshooting:

-

Shorten Treatment Time: Inhibition of EGFR autophosphorylation is a rapid event. Assess p-EGFR levels at earlier time points (e.g., 15 minutes, 1 hour, 4 hours) post-treatment.[2]

-

Increase Inhibitor Concentration: The concentration used may be insufficient to achieve target inhibition in your specific cell line. Use a higher concentration or perform a dose-response experiment and collect lysates for Western blotting.

-

Serum Starvation: If you are stimulating with EGF, ensure cells are properly serum-starved before stimulation to reduce baseline receptor activation.

-

Possible Cause 2: Technical Issues with the Assay

-

Question: Are the Western blot reagents and protocol optimized?

-

Troubleshooting:

-

Antibody Validation: Confirm that your primary antibody is specific for the phosphorylated form of EGFR at the correct site (e.g., pY1068, pY1173).

-

Loading Controls: Use a total-EGFR antibody as a control to ensure that the lack of a p-EGFR signal is not due to a general loss of the protein. Use a housekeeping protein (e.g., GAPDH, β-actin) to confirm equal protein loading.

-

Lysis Buffer: Ensure your lysis buffer contains fresh phosphatase and protease inhibitors to prevent dephosphorylation and degradation of your target proteins after cell lysis.

-

Possible Cause 3: On-Target Resistance Mutation

-

Question: Does the EGFR protein in your cells have a mutation that prevents the inhibitor from binding?

-

Troubleshooting:

-

The "Gatekeeper" Mutation (T790M): For first and second-generation inhibitors, the T790M mutation is the most common cause of resistance.[3][9] This mutation increases the receptor's affinity for ATP, making it harder for ATP-competitive inhibitors to bind.[3]

-

The C797S Mutation: For third-generation covalent inhibitors like osimertinib, the C797S mutation prevents the drug from forming its covalent bond with the receptor, leading to resistance.[3]

-

Action: If you suspect a resistance mutation, sequence the EGFR kinase domain of your cell line.

-

Quantitative Data Summary

The following table summarizes typical IC50 values for different generations of EGFR inhibitors against various EGFR genotypes. These values are illustrative and can vary between cell lines and assay conditions.

| Cell Line | EGFR Status | 1st Gen. Inhibitor (Gefitinib) IC50 | 3rd Gen. Inhibitor (Osimertinib) IC50 |

| PC-9 | Exon 19 del | ~10-30 nM | ~10-20 nM |

| HCC827 | Exon 19 del | ~5-20 nM | ~5-15 nM |

| H1975 | L858R + T790M | > 5,000 nM | ~15-50 nM |

| A549 | WT | > 10,000 nM | ~5,000-10,000 nM |

Data compiled from representative literature.[2][4][10]

Experimental Protocols

Protocol 1: Cell Viability/Proliferation Assay (Using CellTiter-Glo®)

This protocol measures the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

-

Cell Seeding: Seed cells in a 96-well opaque-walled plate at a pre-determined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours.

-

Inhibitor Preparation: Prepare a 2X serial dilution of the specific EGFR inhibitor in complete growth medium.

-

Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the inhibitor (or vehicle control, e.g., 0.1% DMSO).

-

Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator.

-

Assay:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Record luminescence using a plate reader.

-

Analysis: Normalize the data to the vehicle control and plot the results as percent viability versus log inhibitor concentration to determine the IC50 value.

Protocol 2: Western Blot for EGFR Phosphorylation

This protocol allows for the direct assessment of the inhibitor's effect on EGFR activity.

-

Cell Culture and Treatment: Seed cells in 6-well plates and grow until they reach ~80% confluency. Serum starve the cells overnight if EGF stimulation is required.

-

Treatment: Treat cells with the specific EGFR inhibitor or vehicle control at the desired concentrations for the specified time (e.g., 1 hour). If applicable, stimulate with EGF (e.g., 50 ng/mL) for the last 15 minutes of the incubation.

-

Cell Lysis:

-

Place the plate on ice and wash the cells twice with ice-cold PBS.

-